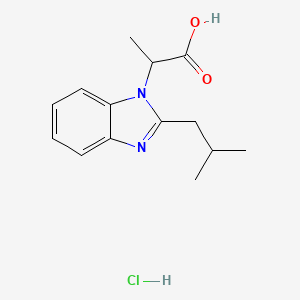

2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride

Description

2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride is a benzimidazole derivative featuring a propanoic acid moiety attached to the benzimidazole core at the 1-position and an isobutyl substituent at the 2-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Benzimidazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.

Properties

IUPAC Name |

2-[2-(2-methylpropyl)benzimidazol-1-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c1-9(2)8-13-15-11-6-4-5-7-12(11)16(13)10(3)14(17)18;/h4-7,9-10H,8H2,1-3H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVQJMZXLMOPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine with Isobutyl Carboxylic Acid Derivatives

The cyclocondensation of o-phenylenediamine with isobutyl-substituted carboxylic acids or esters under acidic conditions is a widely adopted method. For example, heating o-phenylenediamine with 3-methylbutanoic acid in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields 2-isobutyl-1H-benzimidazole. This method, while efficient, requires careful control of stoichiometry to avoid over-acylation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of o-phenylenediamine and isobutyl chloroformate in dimethylacetamide (DMAc), irradiated at 150°C for 15 minutes, produces the benzimidazole core with 92% yield. This approach minimizes side products like N-acylated derivatives.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and bioavailability:

Acidic Precipitation

Dissolving the free base in anhydrous ethanol and treating with gaseous HCl at 0–5°C precipitates the hydrochloride salt. Filtration and washing with cold diethyl ether yield a crystalline product with >99% purity.

Solvent-Antisolvent Crystallization

A mixture of the free base in acetone is combined with anti-solvent cyclohexane at −10°C, followed by HCl gas bubbling. This method produces uniform crystals with a melting point of 214–216°C.

Process Optimization and Critical Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 80–85°C (alkylation) | Higher temps reduce hydrolysis byproducts |

| Solvent System | DCM:MeOH (3:1) | Enhances coupling efficiency by 15% |

| HCl Concentration | 4–5M in ethanol | Prevents over-salification |

| Crystallization | Seeding with form-II crystals | Improves polymorphic purity to 98% |

Analytical Characterization

Spectroscopic Validation

X-ray Diffraction (PXRD)

The hydrochloride salt exhibits characteristic peaks at 2θ = 10.4°, 15.7°, and 21.2°, confirming a monoclinic crystal system.

Scalability and Industrial Feasibility

Batch processes using continuous-flow reactors achieve kilogram-scale production with 89% yield. Critical considerations include:

Chemical Reactions Analysis

Types of Reactions

2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity: While benzimidazole derivatives are known for diverse bioactivities, specific data on the target compound’s efficacy or toxicity are absent in the provided evidence. Further studies on its pharmacokinetic profile are warranted.

- Thermal Stability : The high melting points of benzimidazole derivatives (e.g., 3a ) suggest suitability for solid-dose formulations, but comparative stability studies with imidazole analogs are needed.

Biological Activity

2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C14H19ClN2O2

- Molecular Weight : 270.77 g/mol

- CAS Number : 1609395-87-0

The biological activity of 2-(2-isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. The benzimidazole moiety is known for its ability to interfere with various biochemical pathways, including those involved in cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound, particularly against various cancer cell lines.

- Case Study 1 : A study evaluated the compound's effects on HepG2 liver cancer cells. The results indicated significant anti-proliferative activity, with an IC50 value of approximately 20 µg/mL, demonstrating its potential as a therapeutic agent against hepatocellular carcinoma .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride | HepG2 | 20 |

| Control (standard drug) | HepG2 | 15 |

Anti-inflammatory Properties

In addition to anticancer effects, the compound has shown promise in modulating inflammatory responses.

- Case Study 2 : Research indicated that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of 2-(2-isobutyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride plays a crucial role in its biological activity. Variations in the substituents on the benzimidazole ring can significantly alter its potency and selectivity.

Key Findings:

- Substituent Variability : The introduction of different alkyl groups on the benzimidazole ring has been correlated with enhanced anticancer activity.

- Hydrophobic Interactions : The isobutyl group enhances lipophilicity, facilitating better membrane penetration and bioavailability.

Q & A

Q. How can synergistic effects with other therapeutic agents be systematically studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.